Bis-PEG5-PFP ester

Catalog No.
S521464
CAS No.
M.F
C26H24F10O9
M. Wt
670.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-PEG5-PFP ester

Product Name

Bis-PEG5-PFP ester

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C26H24F10O9

Molecular Weight

670.4 g/mol

InChI

InChI=1S/C26H24F10O9/c27-15-17(29)21(33)25(22(34)18(15)30)44-13(37)1-3-39-5-7-41-9-11-43-12-10-42-8-6-40-4-2-14(38)45-26-23(35)19(31)16(28)20(32)24(26)36/h1-12H2

InChI Key

PVXXABBOISIWMS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bis-PEG5-PFP ester

The exact mass of the compound Bis-PEG5-PFP ester is 670.1261 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bis-PEG5-PFP ester is a monodisperse, homobifunctional crosslinking reagent featuring a defined five-unit polyethylene glycol (PEG) spacer terminating in dual pentafluorophenyl (PFP) ester groups. Designed for the covalent conjugation of primary amines, this compound serves as a process-optimized alternative to traditional N-hydroxysuccinimide (NHS) esters in bioconjugation, PROTAC synthesis, and nanoparticle surface modification. The discrete PEG5 backbone imparts critical hydrophilicity, preventing the aggregation commonly associated with hydrophobic crosslinkers, while the PFP ester moieties deliver quantified hydrolytic stability in aqueous environments. For procurement, selecting this specific chain length and reactive group combination ensures precise spatial separation, reproducible conjugation yields, and enhanced stability in basic buffers where standard NHS reagents rapidly degrade .

Substituting Bis-PEG5-PFP ester with generic NHS-ester analogs (e.g., Bis-PEG5-NHS) or hydrophobic crosslinkers (e.g., DSS) introduces significant process risks and yield losses. NHS esters are highly susceptible to spontaneous hydrolysis in aqueous buffers, with their half-life plummeting rapidly at the elevated pH levels (pH 8.0–9.0) required for optimal amine acylation. This rapid degradation forces the use of large molar excesses, leading to batch-to-batch inconsistency and lower yields of the final bioconjugate. Furthermore, replacing the PEG5 spacer with a purely hydrocarbon chain frequently induces protein aggregation and precipitation during conjugation, complicating purification and reducing the recovery of high-value therapeutics. Finally, the use of heterogeneous PEG mixtures rather than monodisperse PEG5 results in poorly defined conjugate masses, which complicates rigorous regulatory characterization in drug development workflows .

Superior Aqueous Hydrolytic Stability Over NHS Esters

The primary procurement advantage of PFP esters over traditional NHS esters is their extended stability in aqueous environments. Comparative studies demonstrate that PFP esters are remarkably more resistant to spontaneous hydrolysis. In aqueous solutions, PFP esters have been shown to be approximately 6-fold more stable than their corresponding NHS ester counterparts. While NHS esters rapidly degrade, PFP esters maintain their structural integrity significantly longer, providing a wider operational window for bioconjugation and reducing the need for massive reagent excesses [1].

Evidence DimensionAqueous hydrolysis stability
Target Compound Data~6-fold higher stability in aqueous solution
Comparator Or BaselineNHS ester analog (rapid degradation)
Quantified Difference600% increase in relative hydrolytic stability
ConditionsAqueous buffer systems

Extended hydrolytic stability allows for lower molar excesses of the crosslinker and ensures higher, more reproducible conjugation yields in dilute protein solutions.

Enhanced Net Conjugation Yields in Basic Buffers

The competing rates of aminolysis (desired) and hydrolysis (undesired) dictate the final yield of a crosslinking reaction. Because PFP esters resist hydrolysis better than NHS esters under the conditions optimal for primary amine reactivity, they consistently deliver higher net yields of the desired amide-bonded conjugate. Experimental evaluations of activated esters reveal that the maximum yield of amide bond formation from PFP esters surpasses that of NHS esters in mixed aqueous/organic buffer systems, directly translating to more efficient utilization of expensive biomolecular precursors .

Evidence DimensionNet yield of amide bond formation
Target Compound DataHigher net conjugation yield
Comparator Or BaselineNHS ester (lower yield due to rapid competing hydrolysis)
Quantified DifferenceSuperior net conversion to the crosslinked product
ConditionsMixed solvent/buffer conditions (e.g., PBS/DMF) at alkaline pH

Maximizing conjugation yield is critical when crosslinking high-value, low-concentration therapeutic proteins or specialized targeting ligands.

Reduced Byproduct Interference During Purification

The byproduct of the conjugation reaction can interfere with downstream processes or sensitive product moieties. The leaving group of Bis-PEG5-PFP ester, pentafluorophenol (PFP-OH), is significantly less nucleophilic than the N-hydroxysuccinimide (NHS) released by NHS esters. Research indicates that this reduced nucleophilicity prevents PFP-OH from interfering with the desired crosslinked product, particularly when the product contains nucleophile-sensitive functional groups. This characteristic simplifies post-reaction purification and minimizes the risk of unwanted side reactions during complex syntheses .

Evidence DimensionLeaving group nucleophilicity
Target Compound DataPentafluorophenol (PFP-OH) (low nucleophilicity)
Comparator Or BaselineN-hydroxysuccinimide (NHS) (higher nucleophilicity)
Quantified DifferenceElimination of nucleophile-driven side reactions by the leaving group
ConditionsPost-conjugation reaction mixture

A non-interfering byproduct streamlines purification workflows and protects sensitive functional groups on complex bioconjugates.

Prevention of Conjugate Aggregation via PEG5 Hydrophilicity

The choice of spacer arm is as critical as the reactive group. Hydrophobic crosslinkers like disuccinimidyl suberate (DSS) can induce aggregation when linking proteins, leading to precipitation and loss of functional material. The discrete PEG5 spacer in Bis-PEG5-PFP ester provides a highly hydrophilic bridge that enhances the water solubility of the resulting conjugate. This PEGylation effect reduces the tendency of the crosslinked complexes to aggregate upon storage and decreases the immunogenic response to the spacer itself, making it a more reliable choice than purely hydrocarbon-based linkers for therapeutic applications .

Evidence DimensionConjugate solubility and aggregation propensity
Target Compound DataPEG5 spacer (maintains high aqueous solubility)
Comparator Or BaselineHydrocarbon spacers (e.g., DSS) (induce aggregation)
Quantified DifferenceSignificant reduction in protein precipitation and aggregation
ConditionsAqueous storage of crosslinked protein conjugates

Maintaining the solubility and native conformation of crosslinked proteins is essential for their functional viability in assays and therapeutics.

Homogeneous Protein-Protein Crosslinking

Benefiting from the superior hydrolytic stability of PFP esters and the solubility-enhancing properties of the PEG5 spacer, this compound is a highly effective choice for capturing transient protein interactions or creating stable protein dimers. It ensures high-yield crosslinking in dilute aqueous buffers without inducing the aggregation typical of hydrophobic linkers .

Synthesis of PEG-Based PROTACs

In the development of Proteolysis-Targeting Chimeras (PROTACs), the discrete PEG5 spacer provides a highly defined spatial separation between the E3 ligase ligand and the target protein ligand. The PFP esters facilitate high-yield coupling while generating a non-nucleophilic byproduct, preventing interference with sensitive functional groups during complex multi-step syntheses.

Surface Functionalization of Nanoparticles and Biosensors

The robust reactivity of PFP esters in aqueous and slightly alkaline environments makes Bis-PEG5-PFP ester highly effective for modifying amine-functionalized nanoparticles or biosensor surfaces. The hydrophilic PEG layer ensures a dense, uniform coating that resists non-specific binding and maintains colloidal stability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

19

Exact Mass

670.12606396 Da

Monoisotopic Mass

670.12606396 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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